ICMT-IN-48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5936-41-4 |

|---|---|

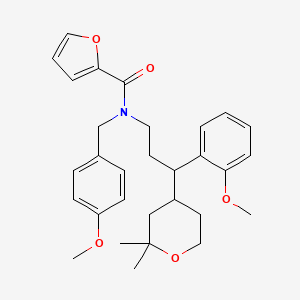

Molecular Formula |

C30H37NO5 |

Molecular Weight |

491.6 g/mol |

IUPAC Name |

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |

InChI |

InChI=1S/C30H37NO5/c1-30(2)20-23(16-19-36-30)25(26-8-5-6-9-27(26)34-4)15-17-31(29(32)28-10-7-18-35-28)21-22-11-13-24(33-3)14-12-22/h5-14,18,23,25H,15-17,19-21H2,1-4H3 |

InChI Key |

IBRKOWZDJXRAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ICMT-IN-48

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICMT-IN-48 is a potent and competitive inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of various proteins, including the oncogenic Ras family. By disrupting the final step of the CAAX processing pathway, this compound offers a compelling therapeutic strategy for cancers driven by aberrant Ras signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ICMT, specifically targeting the binding site of the prenylated methyl acceptor substrate. ICMT is the terminal enzyme in the three-step post-translational modification of proteins containing a C-terminal CAAX motif. This process is essential for the proper subcellular localization and function of these proteins.

The CAAX processing pathway involves:

-

Prenylation: Addition of a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FT) or geranylgeranyltransferase (GGT).

-

Proteolysis: Cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1).

-

Methylation: Carboxyl methylation of the now-exposed isoprenylcysteine by ICMT, utilizing S-adenosylmethionine (SAM) as the methyl donor.

This compound's inhibition of this final methylation step leads to the accumulation of unmethylated, negatively charged CAAX proteins at the endoplasmic reticulum. This prevents their proper trafficking to and anchoring at the plasma membrane, thereby abrogating their downstream signaling functions.

Quantitative Data

The inhibitory potency of this compound and related compounds has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these inhibitors.

| Compound | ICMT Inhibition IC50 (µM) | Notes |

| This compound | 3.5 (at 1x Km SAM) | The inhibitory activity of this compound is influenced by the concentration of the co-substrate S-adenosylmethionine (SAM), consistent with a competitive mechanism.[1] |

| 2.3 (at 10x Km SAM) |

Signaling Pathways Affected by this compound

The primary consequence of ICMT inhibition by this compound is the disruption of signaling pathways mediated by ICMT substrates, most notably the Ras superfamily of small GTPases. Mislocalization of Ras proteins from the plasma membrane prevents their activation by upstream signals and subsequent engagement of downstream effector pathways.

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

Inhibition of ICMT leads to a reduction in the phosphorylation and activation of key components of the MAPK pathway, including Raf, MEK, and ERK. This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: Inhibition of ICMT by this compound disrupts Ras localization and downstream MAPK signaling.

PI3K-AKT-mTOR Signaling Pathway

The PI3K/AKT pathway, another critical downstream effector of Ras, is also negatively impacted by ICMT inhibition. This pathway plays a central role in cell growth, metabolism, and survival.

Caption: this compound-mediated inhibition of ICMT impairs the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of ICMT inhibitors like this compound.

In Vitro ICMT Scintillation Proximity Assay (SPA)

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to a biotinylated farnesylcysteine substrate.

Workflow:

Caption: Workflow for the in vitro ICMT Scintillation Proximity Assay.

Detailed Protocol:

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.

-

Reaction Setup: In a 96-well plate, combine:

-

10 µL of ICMT enzyme preparation (e.g., microsomal fractions from cells overexpressing ICMT).

-

10 µL of this compound at various concentrations (or vehicle control).

-

10 µL of a substrate mix containing 1 µM biotinylated N-acetyl-S-farnesyl-L-cysteine (AFC) and 1 µCi S-adenosyl-L-[methyl-³H]methionine.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Termination and Detection:

-

Add 50 µL of a stop solution containing 1 mg/mL streptavidin-coated SPA beads in PBS with 0.1% Triton X-100 and 5 mM EDTA.

-

Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind to the beads.

-

Measure the scintillation counts per minute (CPM) using a microplate scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Ras Localization Assay

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras proteins using fluorescence microscopy.

Workflow:

Caption: Experimental workflow for the cell-based Ras localization assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a cancer cell line of interest) on glass coverslips in a 24-well plate.

-

Transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).

-

-

Inhibitor Treatment:

-

24 hours post-transfection, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Incubate for an appropriate duration (e.g., 18-24 hours) to allow for the accumulation of mislocalized Ras.

-

-

Cell Staining and Imaging:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the subcellular localization of GFP-Ras using a fluorescence microscope. In control cells, GFP-Ras should be localized to the plasma membrane, while in this compound-treated cells, a significant portion will be mislocalized to the cytoplasm and endoplasmic reticulum.

-

Western Blot Analysis of Downstream Signaling

This method is used to quantify the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following ICMT inhibition.

Detailed Protocol:

-

Cell Lysis:

-

Plate and treat cells with this compound as described for the localization assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK, AKT, and other proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound represents a targeted approach to inhibiting the function of oncogenic proteins that rely on ICMT-mediated methylation for their activity. Its mechanism of action, centered on the competitive inhibition of ICMT and the subsequent disruption of critical downstream signaling pathways like MAPK and PI3K/AKT, underscores its potential as a valuable tool for cancer research and therapeutic development. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of ICMT inhibitors.

References

The Function of ICMT-IN-48: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICMT-IN-48 is a potent and competitive inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of a variety of cellular proteins, including the oncogenic Ras family. By blocking the final step of the prenylation pathway, this compound disrupts the proper localization and function of these proteins, leading to the suppression of key signaling cascades involved in cell proliferation, survival, and tumorigenesis. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects on cellular signaling, and its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to ICMT and its Inhibition

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal "CAAX" motif. This modification process, known as prenylation, involves the attachment of an isoprenoid lipid (farnesyl or geranylgeranyl) to a cysteine residue, followed by proteolytic cleavage of the "-AAX" tripeptide and subsequent carboxyl methylation of the now-terminal isoprenylcysteine by ICMT.

This series of modifications increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is crucial for its proper subcellular localization and function. Many proteins that undergo this modification are key players in cellular signaling, including the Ras superfamily of small GTPases, Rho GTPases, and the gamma subunit of heterotrimeric G proteins. Given the central role of these proteins in cancer, ICMT has emerged as a promising target for anti-cancer drug development.

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ICMT. Its function is to block the methylation of isoprenylated proteins, thereby disrupting their downstream signaling functions.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor with respect to the prenylated protein substrate of ICMT. The enzyme's catalytic cycle proceeds in an ordered sequential manner, where the methyl donor, S-adenosyl-L-methionine (SAM), binds first, followed by the isoprenylated substrate. The methyl group is then transferred from SAM to the carboxyl group of the C-terminal isoprenylcysteine.

This compound competes with the endogenous isoprenylated substrates for binding to the ICMT-SAM complex. By occupying the active site, this compound prevents the methylation of key signaling proteins. This leads to the accumulation of unmethylated, and often mislocalized, proteins, which are unable to effectively participate in their respective signaling pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |

| This compound | ICMT | 3.5 µM | 1x Km of SAM | [1] |

| This compound | ICMT | 2.3 µM | 10x Km of SAM | [1] |

| Cysmethynil | ICMT | Ki = 2.39 ± 0.02 µM | Competitive with isoprenylated substrate | [2] |

| Cysmethynil | ICMT | Ki* = 0.14 ± 0.01 µM | Overall dissociation constant of the final complex | [2] |

Impact on Cellular Signaling Pathways

The inhibition of ICMT by this compound has profound effects on multiple signaling pathways that are critical for cell growth, proliferation, and survival.

The Ras/MAPK Signaling Pathway

The Ras proteins (K-Ras, H-Ras, and N-Ras) are among the most well-characterized substrates of ICMT. Proper membrane localization of Ras is essential for its activation and subsequent engagement of downstream effector pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This pathway plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

By preventing the carboxyl methylation of Ras, this compound impairs its association with the plasma membrane. This mislocalization of Ras disrupts the activation of the MAPK cascade, leading to decreased cell proliferation. Studies have shown that both genetic and pharmacological inhibition of ICMT affects the downstream signaling of ICMT substrates to regulate essential cell functions such as proliferation and survival[3].

Caption: Inhibition of Ras/MAPK signaling by this compound.

RhoA Signaling and Cell Growth

Rho family GTPases, such as RhoA, are also substrates of ICMT. RhoA is involved in regulating the actin cytoskeleton, cell adhesion, and cell cycle progression. Inactivation of ICMT has been shown to lead to reduced levels of RhoA protein due to accelerated protein turnover. This decrease in RhoA levels can contribute to the inhibition of cell growth and transformation.

DNA Damage Repair

Recent studies have revealed a role for ICMT in DNA damage repair. Suppression of ICMT has been found to compromise the expression of key proteins in the DNA damage repair machinery, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells[3]. This suggests that ICMT inhibitors like this compound could potentially sensitize cancer cells to DNA-damaging agents and PARP inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the function of ICMT inhibitors.

In Vitro ICMT Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on ICMT enzymatic activity.

Materials:

-

Recombinant human ICMT

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as the methyl acceptor substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of [³H]-SAM, and the methyl acceptor substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant ICMT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Separate the radiolabeled methylated product from the unreacted [³H]-SAM. For BFC, this can be achieved using streptavidin-coated beads.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for in vitro ICMT enzyme activity assay.

Cell-Based Proliferation Assay

This assay determines the effect of ICMT inhibition on the growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., harboring a Ras mutation)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (50% growth inhibition) value.

Western Blot Analysis of MAPK Pathway Activation

This method is used to assess the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Primary antibodies against total and phosphorylated forms of ERK (p-ERK) and MEK (p-MEK)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the roles of ICMT and protein prenylation in cellular signaling and disease. Its ability to inhibit ICMT and consequently disrupt critical oncogenic pathways, such as the Ras/MAPK cascade, highlights the therapeutic potential of targeting this enzyme in cancer. Further research is warranted to explore the full spectrum of cellular processes regulated by ICMT and to evaluate the efficacy of ICMT inhibitors, alone or in combination with other anti-cancer agents, in preclinical and clinical settings. The development of more potent and selective ICMT inhibitors, guided by the principles outlined in this guide, will be crucial for advancing this promising therapeutic strategy.

References

An In-depth Technical Guide on ICMT-IN-48 and Its Impact on Ras Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzymatic step in the post-translational modification of RAS proteins, a family of small GTPases that are frequently mutated in human cancers. The proper localization and function of RAS proteins are contingent on a series of modifications, culminating in carboxyl methylation by ICMT. Inhibition of this enzyme presents a compelling therapeutic strategy to counteract RAS-driven oncogenesis. This technical guide provides a comprehensive overview of ICMT-IN-48, a competitive inhibitor of ICMT, and its effects on RAS protein signaling. We will delve into the quantitative biochemical and cellular data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Role of ICMT in Ras Protein Function

RAS proteins undergo a multi-step post-translational modification process, essential for their trafficking to and anchoring at the plasma membrane, where they execute their signaling functions. This process, often referred to as the CAAX processing pathway, involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to a cysteine residue within the C-terminal CAAX motif of the RAS protein.

-

Proteolysis: The terminal three amino acids (AAX) are cleaved off by the RAS-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: The newly exposed and prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), neutralizing the negative charge of the carboxyl group and increasing the hydrophobicity of the C-terminus.

This final methylation step, catalyzed by ICMT, is crucial for the proper subcellular localization and subsequent signaling activity of RAS proteins.[1][2] By inhibiting ICMT, the final step of RAS maturation is blocked, leading to the mislocalization of RAS from the plasma membrane to intracellular compartments, thereby attenuating its downstream signaling cascades.[2][3][4]

This compound: A Competitive Inhibitor of ICMT

This compound is a small molecule inhibitor of ICMT. Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to the prenylated methyl acceptor, the primary substrate of ICMT.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) is dependent on the concentration of the second substrate, S-adenosylmethionine (SAM), the methyl donor.

| Inhibitor | Target | Km (Prenylated Substrate) | IC50 (1x Km SAM) | IC50 (10x Km SAM) | Reference |

| This compound | ICMT | 13 µM | 3.5 µM | 2.3 µM | [5] |

Table 1: Biochemical data for this compound.

For comparison, another well-characterized indole-based ICMT inhibitor, cysmethynil, demonstrates an IC50 of 2.4 µM.[6] Kinetic analysis of some indole-based inhibitors reveals a reversible complex formation with ICMT with a Ki of 2.4 µM, which can transition to a tighter complex with a Ki of 0.1 µM.[7]

Impact on Ras Signaling Pathways

Inhibition of ICMT by compounds like this compound disrupts the proper localization of RAS proteins, which in turn attenuates downstream signaling pathways critical for cell proliferation, survival, and differentiation. The two major downstream effector pathways of RAS are the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[8]

Disruption of Ras Localization and Downstream Signaling

By preventing the final carboxyl methylation step, ICMT inhibitors cause RAS proteins to be mislocalized from the plasma membrane.[3][4] This sequestration from its site of action prevents RAS from engaging with its downstream effectors, leading to a reduction in the phosphorylation and activation of key signaling molecules such as ERK and Akt.[7][9]

Experimental Protocols

ICMT Activity Assay (Scintillation Proximity Assay)

This assay measures the activity of ICMT by quantifying the incorporation of a tritiated methyl group from S-adenosyl-L-methionine (SAM) onto a biotinylated farnesylcysteine substrate.

Materials:

-

Sf9 membranes containing recombinantly expressed human ICMT

-

Biotin-S-farnesyl-L-cysteine (BFC) substrate

-

[3H]S-adenosyl-L-methionine ([3H]SAM)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Streptavidin-coated SPA beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, BFC, and [3H]SAM.

-

Add the test compound (e.g., this compound) or vehicle control to the wells of the microplate.

-

Initiate the reaction by adding the Sf9 membrane homogenate containing ICMT to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing excess cold SAM).

-

Add streptavidin-coated SPA beads to each well. The biotinylated substrate will bind to the beads.

-

Incubate for 30 minutes to allow for binding.

-

Quantify the radioactivity incorporated into the BFC substrate using a microplate scintillation counter. The signal is proportional to the ICMT activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of ICMT inhibitors on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., PC3, MDA-MB-231)

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ICMT inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Ras Mislocalization Assay (Fluorescence Microscopy)

This assay visualizes the effect of ICMT inhibition on the subcellular localization of RAS.

Materials:

-

Cells stably expressing a fluorescently tagged RAS protein (e.g., GFP-K-Ras)

-

This compound or other test compounds

-

Fluorescence microscope

Procedure:

-

Culture the cells expressing GFP-RAS on glass coverslips.

-

Treat the cells with the ICMT inhibitor or vehicle control for a specified time.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of GFP-RAS using a fluorescence microscope.

-

In control cells, GFP-RAS will be localized primarily at the plasma membrane. In inhibitor-treated cells, a significant portion of the fluorescence will be observed in intracellular compartments, such as the cytoplasm and endoplasmic reticulum.[2]

Experimental and Drug Discovery Workflow

The discovery and validation of ICMT inhibitors like this compound typically follow a structured workflow.

Conclusion

This compound and other ICMT inhibitors represent a promising class of anti-cancer agents that target a key vulnerability in RAS-driven cancers. By disrupting the final step of RAS post-translational modification, these compounds effectively mislocalize RAS from the plasma membrane, leading to the attenuation of critical downstream signaling pathways that drive oncogenesis. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to further explore and exploit this therapeutic strategy. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of ICMT inhibitors will be crucial for their successful translation into clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a significant number of proteins, including the Ras superfamily of small GTPases. These proteins are pivotal in cellular signaling pathways that govern proliferation, differentiation, and survival. The aberrant function of these pathways is a hallmark of numerous human diseases, most notably cancer and progeria. Consequently, ICMT has emerged as a compelling therapeutic target for the development of novel inhibitors. This guide provides a comprehensive overview of the function of ICMT inhibitors, their mechanism of action, and their therapeutic potential, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways they modulate.

The Role of ICMT in Cellular Function

ICMT is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the CaaX processing pathway, which is essential for the proper localization and function of many signaling proteins. This pathway involves a series of three enzymatic modifications of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).

The process begins with the attachment of an isoprenoid lipid (either a farnesyl or geranylgeranyl group) to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase). This is followed by the proteolytic cleavage of the last three amino acids (-aaX) by Ras converting enzyme 1 (Rce1). Finally, ICMT methylates the newly exposed carboxyl group of the isoprenylated cysteine. This methylation step is crucial as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's anchoring to the cell membrane.[3] Proper membrane localization is indispensable for the biological activity of these proteins, including the Ras GTPases, which are frequently mutated in human cancers.[1]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors function by blocking the final methylation step in the CaaX processing pathway. By preventing the methylation of the isoprenylcysteine, these inhibitors disrupt the proper subcellular localization and function of key signaling proteins. For instance, in the case of Ras proteins, the absence of methylation leads to their mislocalization from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[3] This mislocalization prevents Ras from interacting with its downstream effectors, thereby inhibiting the activation of critical signaling cascades like the MAPK and PI3K/Akt pathways, which are often hyperactivated in cancer.[1]

The inhibition of ICMT offers a distinct advantage over targeting earlier steps in the prenylation pathway. While farnesyltransferase inhibitors (FTIs) have been developed, their clinical efficacy has been limited due to alternative prenylation of Ras by GGTase.[1] In contrast, ICMT is the sole enzyme responsible for the methylation of both farnesylated and geranylgeranylated proteins, making its inhibition a more comprehensive strategy to block the function of all prenylated CaaX proteins.[1][4]

Therapeutic Applications of ICMT Inhibitors

The central role of ICMT in regulating the function of oncogenic proteins and proteins involved in premature aging syndromes has positioned it as a significant target for drug development.

Cancer

Mutations in Ras genes are found in approximately one-third of all human cancers, making the Ras signaling pathway a prime target for anti-cancer therapies.[1] By disrupting Ras localization and signaling, ICMT inhibitors have demonstrated promising anti-cancer activity in various preclinical models. Inhibition of ICMT has been shown to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[5][6]

Several small-molecule ICMT inhibitors have been developed and evaluated. Cysmethynil was one of the first identified potent and selective inhibitors of ICMT.[1] It has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[1][6] More recently, other classes of ICMT inhibitors, such as those based on pyrazin-2-amine, have been developed with even greater potency.[1] Furthermore, ICMT inhibition has been found to sensitize cancer cells to other therapeutic agents, such as PARP inhibitors, by impairing DNA damage repair mechanisms.[7]

Progeria

Hutchinson-Gilford progeria syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging. HGPS is caused by a mutation in the LMNA gene, which leads to the production of a toxic, permanently farnesylated and methylated form of the lamin A protein called progerin.[8] The accumulation of progerin at the nuclear envelope disrupts nuclear architecture and function, leading to the premature aging phenotypes.

ICMT inhibitors have emerged as a promising therapeutic strategy for HGPS. By blocking the final methylation step of progerin, these inhibitors can prevent its toxic accumulation at the nuclear lamina.[9][10] The ICMT inhibitor UCM-13207 has been shown to delocalize progerin from the nuclear membrane, reduce DNA damage, and increase the viability of cells from HGPS patients.[9][10][11] In animal models of progeria, treatment with UCM-13207 improved several disease hallmarks, including increased body weight and lifespan.[10][11]

Quantitative Data on ICMT Inhibitors

The potency of ICMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is the dissociation constant for the inhibitor and the enzyme, providing a measure of binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

| Inhibitor | Chemical Class | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Cysmethynil | Indole-based | ICMT | 1.0 - 6.5 | Varies | [1] |

| UCM-13207 (Compound 21) | Not specified | ICMT | 1.4 | In vitro ICMT assay | [9][10] |

| C-2 | Pyrazin-2-amine | ICMT | 0.0014 | Not specified | [1] |

| P1-1 | Biphenyl scaffold | ICMT | 12.1 ± 2.1 | Vapor diffusion assay | [1] |

| P2-5 | Biphenyl scaffold derivative | ICMT | 4.3 - 7.1 | Vapor diffusion assay | [1] |

| JAN | Not specified | ICMT | 71% inhibition (concentration not specified) | Enzyme assay | [1] |

| Lonafarnib | Farnesyltransferase Inhibitor | FTase | 0.0019 | Not specified | [1] |

| Tipifarnib | Farnesyltransferase Inhibitor | FTase | 0.0079 | Not specified | [1] |

Experimental Protocols

In Vitro ICMT Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of ICMT in a cell-free system.

Materials:

-

Recombinant human ICMT enzyme (e.g., from Sf9 insect cells)

-

N-acetyl-S-farnesyl-l-cysteine (AFC) as the substrate

-

S-[methyl-³H]adenosyl-L-methionine ([³H]SAM) as the methyl donor

-

Test compounds (potential inhibitors)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Prepare a reaction mixture containing recombinant ICMT enzyme in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrates AFC and [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of ICMT inhibition for each compound concentration and determine the IC50 value. A variation of this is the vapor diffusion assay.[1]

Cell Viability and Proliferation Assay

This assay assesses the effect of ICMT inhibitors on the growth and survival of cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) or fibroblasts from HGPS patients.[1][9]

-

Cell culture medium and supplements

-

Test compounds (ICMT inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the ICMT inhibitor or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Immunoblotting for Signaling Pathway Analysis

This technique is used to detect changes in the levels and activation state of proteins in key signaling pathways following treatment with an ICMT inhibitor.

Materials:

-

Cells treated with ICMT inhibitor

-

Lysis buffer

-

Primary antibodies against proteins of interest (e.g., phospho-Akt, phospho-MAPK, total Ras, progerin)

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of the ICMT inhibitor on protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

ICMT's Role in Ras Signaling

The following diagram illustrates the central role of ICMT in the post-translational modification of Ras and its subsequent activation of downstream signaling pathways. Inhibition of ICMT disrupts this cascade.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 8. ICMT Inhibition as an Approach to Treating Progeria – Fight Aging! [fightaging.org]

- 9. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Enigmatic Target: A Technical Guide to the Discovery and Development of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

A deep dive into the core science of ICMT inhibition, this guide synthesizes the discovery, mechanism of action, and developmental journey of small molecule inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT). While a specific compound designated "ICMT-IN-48" did not yield public domain information, this whitepaper focuses on the broader class of ICMT inhibitors, leveraging available scientific literature to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting ICMT

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the notorious Ras GTPases, which are implicated in a significant percentage of human cancers. The ICMT-mediated methylation of the C-terminal prenylcysteine is the final step in the prenylation pathway, rendering these proteins fully functional and capable of localizing to the cell membrane to exert their signaling roles. Inhibition of ICMT presents a compelling therapeutic strategy to disrupt the function of oncogenic proteins like Ras. Unlike earlier strategies targeting farnesyltransferase (FTase), ICMT inhibition has the potential to be more effective as it impacts both farnesylated and geranylgeranylated proteins.

The Discovery of ICMT Inhibitors: A Journey from Screening to Optimization

The quest for potent and specific ICMT inhibitors has led to the discovery of several chemical scaffolds. Early efforts identified indole-based compounds, with cysmethynil emerging as a prototypical inhibitor. However, its poor physicochemical properties, such as low aqueous solubility, spurred further research into analogs and novel chemotypes with improved drug-like characteristics.

Key Classes of ICMT Inhibitors:

-

Indole-based Inhibitors: Cysmethynil was identified through high-throughput screening and demonstrated competitive inhibition with respect to the isoprenylated cysteine substrate.[1][2] While a potent tool for in vitro studies, its development was hampered by poor solubility.[1]

-

Tetrahydropyranyl (THP) Derivatives: A series of THP derivatives were developed as potent ICMT inhibitors.[3][4] Optimization of this scaffold led to compounds with nanomolar potency, such as analogue 75 with an IC50 of 1.3 nM.[3][4]

-

Recent Advances: More recent research has yielded compounds like C75 and UCM-13207, which have shown promise in preclinical models of diseases like Hutchinson-Gilford progeria syndrome (HGPS), a condition also linked to protein prenylation defects.[5][6]

Quantitative Data on ICMT Inhibitors

The following tables summarize the reported in vitro potency and cellular activity of key ICMT inhibitors.

| Compound Name/Code | Scaffold | ICMT Inhibition IC50 (µM) | Cell Viability GI50/IC50 (µM) | Cell Line(s) | Reference(s) |

| Cysmethynil | Indole | 0.29 (with preincubation) | >20 | DKOB8 | [7] |

| Cysmethynil | Indole | 2.1 (without preincubation) | Not Reported | Not Reported | [7] |

| Analogue 75 | Tetrahydropyran | 0.0013 | 0.3 to >100 | Various cancer cell lines | [3][4] |

| UCM-13207 | Not Specified | 1.4 | Not Reported | Not Reported | [5] |

| ICMT-IN-28 (compound 65) | Not Specified | 0.008 | Not Reported | Not Reported | [8] |

Signaling Pathways and Experimental Workflows

ICMT's Role in the Ras Signaling Pathway

ICMT is the terminal enzyme in the post-translational modification of Ras proteins. This pathway is crucial for the proper localization and function of Ras.

Caption: The Post-Translational Processing of Ras Proteins.

General Workflow for ICMT Inhibitor Discovery and Validation

The discovery and validation of ICMT inhibitors typically follow a multi-step process, from initial screening to in vivo efficacy studies.

Caption: A typical workflow for the discovery and development of ICMT inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the study of ICMT inhibitors.

In Vitro ICMT Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the ICMT enzyme.

-

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate by ICMT.

-

Materials:

-

Recombinant human ICMT enzyme

-

S-farnesyl-L-cysteine (SFC) or other suitable prenylated substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Test compounds (potential inhibitors)

-

Assay buffer (e.g., Tris-HCl with DTT)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the prenylated substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the methylated product using an organic solvent (e.g., heptane).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Ras Localization Assay

This cell-based assay visually determines the effect of ICMT inhibition on the subcellular localization of Ras proteins.

-

Principle: Inhibit ICMT, which should prevent the proper membrane localization of Ras. This is visualized using fluorescently tagged Ras.

-

Materials:

-

Cancer cell line (e.g., HeLa, Cos-7)

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

Transfection reagent

-

Test compounds

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Transfect the cells with the fluorescently tagged Ras expression vector.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with the test compound or vehicle control for a specified time.

-

Fix the cells (e.g., with paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope. In untreated cells, Ras should be localized to the plasma membrane. In treated cells, a cytosolic accumulation of Ras is expected.

-

Cell Viability/Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of ICMT inhibitors on cancer cells.

-

Principle: Measures the metabolic activity or number of viable cells after treatment with the test compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

Reagents for viability assessment (e.g., MTT, resazurin, or CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Incubate as required for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

-

Conclusion and Future Directions

The inhibition of ICMT remains a promising strategy for the development of novel anticancer therapeutics. While early inhibitors like cysmethynil provided crucial proof-of-concept, their suboptimal pharmacological properties have driven the discovery of new chemical entities with enhanced potency and drug-like characteristics. The development of highly potent inhibitors such as the THP derivatives and the exploration of their utility in other diseases like progeria highlight the expanding potential of targeting this key enzyme. Future research will likely focus on the development of inhibitors with improved in vivo efficacy and safety profiles, ultimately paving the way for clinical investigation. The logical progression of this research would be to identify a clinical candidate, potentially from the classes of compounds discussed, and advance it through formal preclinical and clinical development.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ICMT-IN-28 | ICMT | 1313603-12-1 | Invivochem [invivochem.com]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cell Proliferation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an endoplasmic reticulum-associated enzyme that catalyzes the final step in the post-translational modification of CaaX-motif-containing proteins. This crucial methylation step is essential for the proper subcellular localization and function of numerous proteins critical to cell signaling, including the infamous Ras family of small GTPases. Given that activating mutations in Ras are found in approximately 30% of all human cancers, the enzymatic machinery that supports Ras function has become a focal point for therapeutic intervention.[1] This technical guide provides an in-depth examination of ICMT's role in cancer cell proliferation, detailing its mechanism of action, its influence on key oncogenic signaling pathways, and the consequences of its inhibition. We present quantitative data from seminal studies, detailed experimental protocols for investigating ICMT, and visual diagrams of the associated molecular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Significance of Post-Translational Modification

Many key regulatory proteins in eukaryotic cells undergo a series of post-translational modifications to ensure their correct localization and functionality.[2] One such critical pathway is prenylation, which modifies proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a terminal amino acid).[1] This process involves three sequential enzymatic steps:

-

Isoprenylation: A farnesyl (15-carbon) or geranylgeranyl (20-carbon) lipid is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase I).[1][3]

-

Proteolysis: The -aaX tripeptide is cleaved by a prenyl-protein specific protease, such as Ras-converting enzyme 1 (Rce1).[1][3]

-

Carboxylmethylation: The newly exposed prenylcysteine is methylated by ICMT, neutralizing the negative charge of the carboxyl group and increasing the hydrophobicity of the C-terminus.[1]

ICMT is the only enzyme known to catalyze this final methylation step, making it an essential component for the maturation of over 200 predicted CaaX proteins, including the Ras, Rho, and Rap families of small GTPases.[4][5]

The Central Role of ICMT in Ras-Driven Oncogenesis

The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are molecular switches that, in their GTP-bound state, activate downstream signaling pathways promoting cell proliferation, survival, and differentiation. Activating mutations lock Ras in a constitutively active state, leading to uncontrolled cell growth. These mutations are highly prevalent in some of the most aggressive cancers, including pancreatic (90%), colon (50%), and lung cancers.[1]

For Ras proteins to function, they must be localized to the plasma membrane. This localization is critically dependent on the post-translational modifications of their CaaX motif, culminating in ICMT-mediated methylation.[3] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to endomembranes like the endoplasmic reticulum and Golgi apparatus, thereby impairing its ability to activate downstream effectors.[2][6]

The primary signaling cascade downstream of Ras is the Raf/MEK/ERK (MAPK) pathway. By preventing proper Ras localization, ICMT inhibition effectively dampens the activation of this entire pathway, which is a key driver of cell proliferation.[7][8]

Impact of ICMT Inhibition on Cancer Cell Phenotypes

Targeting ICMT, either genetically or pharmacologically, has profound effects on cancer cells, primarily by inhibiting their proliferative capacity and inducing cell death.

Inhibition of Cell Proliferation and Cell Cycle Arrest

Numerous studies have demonstrated that suppressing ICMT activity leads to a significant reduction in cancer cell growth across various cancer types, including pancreatic, glioblastoma, prostate, and liver cancer.[6][9][10] This inhibition is often accompanied by cell cycle arrest, typically at the G1 phase.[6] Mechanistically, this can be linked to a large, Ras/Erk1/2-dependent increase in the cyclin-dependent kinase inhibitor p21Cip1.[3][11] Inactivation of Icmt in fibroblasts was shown to reduce cell growth by 40-60%.[3]

Induction of Apoptosis and Autophagy

Beyond halting proliferation, ICMT inhibition can actively induce programmed cell death. In pancreatic cancer cell lines sensitive to ICMT inhibition, suppression of the enzyme leads to mitochondrial respiratory deficiency, cellular energy depletion, and ultimately apoptosis.[9][11] This apoptotic response is functionally linked to the p21-mediated induction of BNIP3, a pro-apoptotic BCL family member.[11][12] In other contexts, such as prostate cancer, ICMT inhibition has been shown to induce cell death through autophagy.[6]

Reduction of Metastasis and Stemness

Recent evidence suggests ICMT's role extends beyond proliferation to cancer cell invasion and metastasis. ICMT overexpression has been found to enhance the formation of invadopodia, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade tissues.[13] Furthermore, ICMT activity is implicated in maintaining cancer cell self-renewal or "stemness," a key property of cancer stem cells (CSCs) that are often responsible for tumor recurrence and therapy resistance.[7] Suppression of ICMT reduces the levels of TAZ, a transcriptional co-activator involved in stemness, and compromises the ability of cancer cells to form tumorspheres in vitro.[14]

Quantitative Data on ICMT Inhibition

The efficacy of ICMT inhibition has been quantified in numerous studies. The small molecule inhibitor cysmethynil is a prototypical indole-based inhibitor that has been instrumental in this research.[4][6]

| Cancer Type | Cell Line | Treatment | Effect | Reference |

| Pancreatic Cancer | MiaPaCa-2 | Cysmethynil (20 µmol/L) | Induces apoptosis, upregulates p21 and BNIP3 | [11] |

| Pancreatic Cancer | Multiple Lines | ICMT shRNA / Cysmethynil | Inhibits proliferation and induces apoptosis in sensitive lines | [9][11] |

| Glioblastoma | T98G | ICMT knockdown | Reduces Ras-GTP, p-Raf, and p-Erk levels | [8] |

| Glioblastoma | Multiple Lines | UCM-1336 (inhibitor) | Significantly inhibits glioblastoma growth in mice | [7] |

| Colon Cancer | DLD-1 / DKOB8 | Cysmethynil (20 µM) | Blocks anchorage-independent growth | [2] |

| Prostate Cancer | PC3 | Cysmethynil | Induces autophagic cell death | [15] |

| Prostate & Liver | PC3 / HepG2 | Compound 8.12 (inhibitor) | Induces G1 cell cycle arrest | [6] |

| Breast Cancer | MDA-MB-231 | ICMT shRNA | Reduces tumorsphere formation (stemness) | [7] |

| Hepatocellular Carcinoma | Multiple Lines | ICMT depletion | Inhibits growth, survival, and migration; augments doxorubicin effects | [10] |

Experimental Protocols

Investigating the role of ICMT requires a variety of molecular and cellular biology techniques. Below are foundational protocols for key experiments.

Western Blotting for ICMT and Signaling Proteins

This protocol is used to detect and quantify levels of ICMT and key proteins in downstream signaling pathways (e.g., p-ERK, p-Akt, p21).

A. Sample Preparation (Cell Lysates)

-

Culture cells to 70-80% confluency in appropriate plates.

-

Treat cells with ICMT inhibitor or vehicle control for the desired time.

-

Aspirate media and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[16]

-

Lyse cells by adding 1X SDS sample buffer (e.g., 100 µl for a well in a 6-well plate). Immediately scrape cells and transfer the lysate to a microcentrifuge tube.[16]

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[16]

-

Centrifuge at 12,000 x g for 10-15 minutes to pellet debris. Transfer the supernatant to a new tube.

-

Determine protein concentration using a standard method (e.g., BCA assay).

B. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[16] Include a pre-stained protein ladder.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. For PVDF, pre-activate the membrane with methanol.

C. Immunodetection

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20, TBST).[16][17]

-

Incubate the membrane with the primary antibody (e.g., anti-ICMT, anti-p-ERK) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[16]

-

Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Cell Viability / Proliferation Assay (MTS/MTT)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of the ICMT inhibitor (and a vehicle control). Include wells with media only for a background control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Subtract the background absorbance, normalize the results to the vehicle control, and plot the data to determine metrics like the half-maximal inhibitory concentration (IC50).

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of oncogenic transformation.[2][3]

-

Prepare a base layer of 0.5-0.6% agar in cell culture medium and dispense it into 6-well plates. Allow it to solidify.

-

Harvest cells and resuspend them at a low density (e.g., 5,000 cells/well) in culture medium containing 0.3-0.4% low-melting-point agar. This suspension should also contain the ICMT inhibitor or vehicle control.

-

Carefully layer the cell-agar suspension on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature before moving the plates to a 37°C incubator.

-

Feed the cells by adding a small amount of liquid medium (containing the inhibitor/vehicle) to the top of the agar every 2-4 days to prevent drying.

-

After 2-4 weeks, stain the colonies with a solution like crystal violet or a tetrazolium salt (e.g., INT).

-

Count the number and measure the size of the colonies using a microscope and imaging software.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase stands as a critical enzyme in the maturation of numerous oncoproteins, most notably Ras. Its singular role in the final step of CaaX protein processing makes it an attractive and specific target for anticancer drug development.[2] Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation, ICMT inhibitors affect both farnesylated and geranylgeranylated proteins, potentially offering a more robust blockade of oncogenic signaling.[4]

The body of evidence compellingly demonstrates that ICMT inhibition effectively reduces cancer cell proliferation, induces apoptosis, and can mitigate phenotypes associated with metastasis and stemness. While early inhibitors like cysmethynil established a strong proof-of-concept, the development of next-generation compounds with improved pharmacological properties is crucial for clinical translation.[6] Future research should focus on identifying predictive biomarkers to stratify patient populations most likely to respond to ICMT-targeted therapies and exploring rational combination strategies, for instance, with agents that induce DNA damage, to which ICMT inhibition may sensitize cancer cells.[18]

References

- 1. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ICMT contributes to hepatocellular carcinoma growth, survival, migration and chemoresistance via multiple oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Icmt inhibition exerts anti-angiogenic and anti-hyperpermeability activities impeding malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. origene.com [origene.com]

- 18. life-science-alliance.org [life-science-alliance.org]

ICMT-IN-48: A Technical Guide for a Chemical Probe of Isoprenylcysteine Carboxyl Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein that catalyzes the final step in the post-translational modification of a variety of proteins containing a C-terminal CAAX motif. This modification, which involves the S-adenosyl-L-methionine (SAM)-dependent methylation of a farnesylated or geranylgeranylated cysteine, is crucial for the proper subcellular localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases. Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. ICMT-IN-48 is a potent and selective chemical probe that has emerged from the optimization of a series of tetrahydropyranyl (THP) derivatives and serves as a valuable tool for elucidating the biological functions of ICMT.

Quantitative Data for this compound and Analogs

The following tables summarize the key quantitative data for this compound and its analogs as potent inhibitors of ICMT.

Table 1: In Vitro Potency of Tetrahydropyranyl Derivatives against Human ICMT

| Compound ID | ICMT IC₅₀ (µM) |

| This compound (Compound 1) | 3.5 (at 1x Km SAM), 2.3 (at 10x Km SAM) [1] |

| Compound 3 | Submicromolar |

| Compound 27 | Potent (qualitative) |

| ICMT-IN-1 (Compound 75) | 0.0013 |

Note: The IC₅₀ values for this compound are dependent on the concentration of the co-substrate S-adenosylmethionine (SAM).[1]

Table 2: Cellular Activity of Potent ICMT Inhibitors

| Compound ID | Cell Viability GI₅₀ (µM) |

| Potent THP Analogs | 0.3 to >100 |

Note: GI₅₀ values were determined in various cancer cell lines.[2]

Table 3: Physicochemical Properties of Select ICMT Inhibitors

| Compound ID | Calculated logD at pH 7.4 |

| Compound 74 | 4.85 |

| ICMT-IN-1 (Compound 75) | 4.83 |

Note: These values are within the acceptable range based on Lipinski's rules for drug-like compounds.

Experimental Protocols

In Vitro ICMT Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified human ICMT.

Materials:

-

Purified recombinant human ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC) substrate

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]SAM)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified ICMT enzyme, and the AFC substrate.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the methylation reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (GI₅₀ Determination)

This protocol is used to assess the effect of ICMT inhibitors on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration compared to the DMSO control.

-

Determine the GI₅₀ (the concentration that inhibits cell growth by 50%) by plotting the data on a dose-response curve.

Immunoblotting for Ras Subcellular Localization

This protocol is used to qualitatively assess the effect of ICMT inhibition on the subcellular localization of Ras proteins, a key substrate of ICMT.

Materials:

-

Cancer cell line expressing Ras

-

Complete cell culture medium

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound or DMSO (control) for a specified time.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Determine the protein concentration of each fraction using a protein assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Ras.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in the Ras signal in the cytosolic fraction of treated cells compared to control cells indicates inhibition of ICMT.

Visualizations

Caption: ICMT Signaling Pathway and Inhibition by this compound.

References

The Biological Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein localized to the endoplasmic reticulum that plays a pivotal role in the post-translational modification of a large family of proteins known as CaaX proteins.[1] This final enzymatic step in the CaaX processing pathway is crucial for the proper localization and function of numerous signaling proteins, including the Ras superfamily of small GTPases.[2] Consequently, ICMT has emerged as a critical regulator of cellular signaling and a compelling therapeutic target in various diseases, most notably cancer and progeria. This technical guide provides an in-depth overview of the biological role of ICMT, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.

Core Function and Mechanism

The canonical CaaX protein processing pathway involves three sequential enzymatic steps:

-

Prenylation: A farnesyl (C15) or geranylgeranyl (C20) isoprenoid lipid is attached to the cysteine residue of the C-terminal CaaX motif.

-

Proteolysis: The -aaX amino acids are cleaved by a specific endopeptidase.

-

Methylation: The newly exposed carboxyl group of the C-terminal isoprenylcysteine is methylated by ICMT, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2]

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to cellular membranes, particularly the plasma membrane.[3] Mislocalization of key signaling proteins, such as Ras, due to the absence of this methylation can lead to impaired downstream signaling.[2]

The kinetic mechanism of human ICMT has been shown to be an ordered sequential mechanism. The co-substrate, S-adenosyl-L-methionine (AdoMet), binds to the enzyme first, followed by the isoprenylcysteine substrate. After the methyl transfer, the methylated product is released, followed by the release of S-adenosyl-L-homocysteine (AdoHcy).[2]

Quantitative Data

A summary of key quantitative data for ICMT, including kinetic parameters and inhibitor constants, is provided below. This information is crucial for designing and interpreting experiments aimed at studying ICMT function and for the development of novel inhibitors.

Table 1: Kinetic Parameters of Human ICMT

| Substrate | K_m_ (µM) | K_cat_ | Catalytic Efficiency (K_cat_/K_m_) | Reference(s) |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 | Not Reported | Not Reported | [2] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 | Not Reported | Not Reported | [2] |

| S-adenosyl-L-methionine (AdoMet) | 3.5 ± 1.0 | Not Reported | Not Reported | [2] |

Table 2: Inhibition Constants of ICMT Inhibitors

| Inhibitor | Type of Inhibition | K_i_ (µM) | IC_50_ (µM) | Reference(s) |

| Cysmethynil | Competitive with isoprenylcysteine substrate, noncompetitive with AdoMet | 2.39 ± 0.02 | 2.4 | [4][5] |

| UCM-1336 (Compound 8.12) | Not specified | Not Reported | ~0.2 (HepG2 & PC3 cells) | [6] |

| UCM-13207 | Not specified | Not Reported | 1.4 | [7][8] |

| C75 | Not specified | Not Reported | 0.5 | [9] |

| S-farnesylthioacetic acid (FTA) | Dead-end competitive inhibitor | Not Reported | Not Reported | [10] |

| S-adenosyl-L-homocysteine (AdoHcy) | Competitive with AdoMet | 3.5 ± 1.0 | Not Reported | [2] |

Signaling Pathways Involving ICMT

ICMT is a critical regulator of several key signaling pathways that govern cell proliferation, survival, differentiation, and migration. Its primary influence is exerted through the post-translational modification of Ras and other small GTPases.

Ras/MAPK and PI3K/AKT Signaling